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Compound of Interest

Compound Name:

N-(piperidin-1-yl)-1-(2,4-

dichlorophenyl)-5-(4-

iodophenyl)-4-methyl-1H-pyrazole-

3-carboxamide

Cat. No.: B1684307 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AM-251, a synthetic diarylpyrazole derivative, is a potent and selective antagonist/inverse

agonist of the cannabinoid receptor type 1 (CB1). Its ability to modulate the endocannabinoid

system has made it a valuable tool in neuroscience research and a subject of interest for its

potential therapeutic applications. This technical guide provides an in-depth overview of the

pharmacokinetics and pharmacodynamics of AM-251, summarizing key quantitative data,

detailing experimental methodologies, and visualizing relevant signaling pathways.

Pharmacodynamics
AM-251 primarily exerts its effects through its high-affinity binding to the CB1 receptor, where it

acts as an antagonist or inverse agonist, thereby blocking the effects of endogenous

cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG).

Receptor Binding and Potency
AM-251 exhibits high selectivity for the CB1 receptor over the CB2 receptor. Its binding affinity

and potency have been characterized in various in vitro assays.
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Parameter Value Species/System Reference

Ki (CB1) 7.5 nM
Rat forebrain

membranes
[1]

Ki (CB2) 2290 nM
Mouse spleen

preparations
[1]

Selectivity (CB2/CB1) ~306-fold - [1]

IC50 (GTPγS binding

inhibition)
8 nM

HEK293 cells

expressing human

CB1 receptors

[1]

Off-Target Effects
Beyond its primary action at the CB1 receptor, AM-251 has been shown to interact with other

receptors, which may contribute to its overall pharmacological profile.

Receptor Activity Potency Reference

GPR55 Agonist EC50 = 39 nM [1]

μ-Opioid Receptor Antagonist - [2]

Signaling Pathways
The interaction of AM-251 with the CB1 receptor leads to the modulation of several

downstream intracellular signaling cascades. As an inverse agonist, it can reduce the basal

activity of the receptor, leading to effects opposite to those of CB1 agonists.

CB1 Receptor Signaling Inhibition by AM-251
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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